molecular formula C15H23N3 B12269295 3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine

3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine

Cat. No.: B12269295
M. Wt: 245.36 g/mol
InChI Key: SIJQQGPTTDABLL-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine is a complex organic compound with a unique structure that combines a tert-butyl group, an octahydrocyclopenta[c]pyrrol moiety, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyridazine precursor with an octahydrocyclopenta[c]pyrrol derivative under controlled conditions. The reaction may require catalysts, specific solvents, and precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
  • tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate

Uniqueness

3-Tert-butyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyridazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, an octahydrocyclopenta[c]pyrrol moiety, and a pyridazine ring sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

2-(6-tert-butylpyridazin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C15H23N3/c1-15(2,3)13-7-8-14(17-16-13)18-9-11-5-4-6-12(11)10-18/h7-8,11-12H,4-6,9-10H2,1-3H3

InChI Key

SIJQQGPTTDABLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CCCC3C2

Origin of Product

United States

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